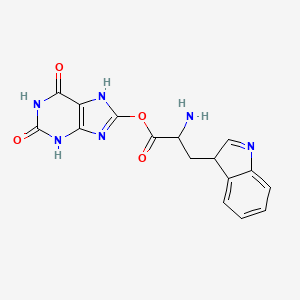

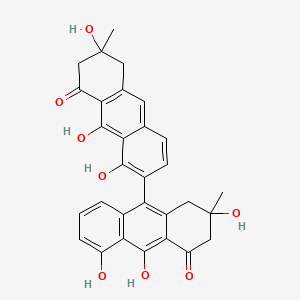

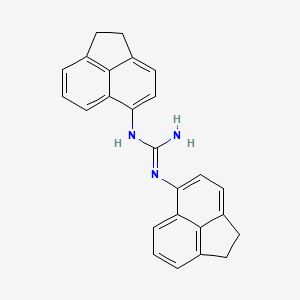

![molecular formula C18H17FN2O B1222687 2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide CAS No. 442633-00-3](/img/structure/B1222687.png)

2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of fluorinated benzamides, including compounds similar to 2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide, typically involves the introduction of a fluorine atom or fluorinated group into the benzamide structure. This can be achieved through various synthetic routes, such as nucleophilic substitution reactions with fluorinating agents or through the use of fluorinated building blocks in the construction of the benzamide scaffold. For example, Mukherjee et al. (1991) described the synthesis of fluorinated benzamide neuroleptics, demonstrating a method that could potentially be adapted for the synthesis of this compound (Mukherjee, 1991).

Molecular Structure Analysis

The molecular structure of this compound can be characterized by spectroscopic methods such as NMR, IR, and MS, alongside X-ray crystallography. Deng et al. (2013) provided an example of characterizing a similar fluorinated benzamide compound, highlighting the importance of these techniques in determining the compound's structural features, including the position of the fluorine atom and the conformation of the indole and benzamide moieties (Deng, Xiao-yan, Peng, Hao, He, Hong-wu, 2013).

Chemical Reactions and Properties

Fluorinated benzamides, due to the presence of the fluorine atom, exhibit unique reactivity patterns. The fluorine atom can influence the electron distribution within the molecule, affecting its reactivity towards nucleophilic and electrophilic agents. Studies, such as those by Fritz-Langhals (1994), have explored the reactivity of fluorinated compounds, providing insights into how the fluorine atom can impact the chemical behavior of molecules like this compound (Fritz-Langhals, 1994).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, can be influenced by the fluorine atom. The incorporation of fluorine into organic compounds often leads to changes in their lipophilicity, boiling and melting points, and other physical characteristics. Research by Moreno-Fuquen et al. (2022) on similar fluorinated benzamides provides a framework for understanding how these properties might be analyzed and interpreted for this compound (Moreno-Fuquen et al., 2022).

Chemical Properties Analysis

The chemical properties of this compound, such as acidity, basicity, and reactivity towards different chemical reagents, are crucial for its potential applications. The presence of the indole and benzamide functional groups, along with the fluorine atom, contribute to the molecule's overall chemical behavior. Studies like those by Wu et al. (2017) on the coupling of benzamides with fluorinated compounds can provide insights into the chemical properties and reactivity of fluorinated benzamides (Wu et al., 2017).

Applications De Recherche Scientifique

Synthesis and Characterization in Medicinal Chemistry

2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide and its derivatives are often synthesized and characterized in the context of medicinal chemistry research. For instance, studies have described the synthesis and characterization of various fluorine-containing benzamide analogs, exploring their potential as ligands for positron emission tomography (PET) imaging of solid tumors or as cancer tyrosine kinase inhibitors. Such compounds are usually characterized by modern spectroscopic techniques like NMR, IR, and MS, as well as by elemental analysis and X-ray single-crystal determination (Deng et al., 2014), (Tu et al., 2007).

Applications in Cancer Research

Several derivatives of this compound have been assessed for their cytotoxic activities against cancer cell lines. For example, novel N-alkyl-4-(6-fluoro-1H-indol-3-yl)benzamide derivatives were synthesized and tested against cervical and breast cancer cell lines, showing promising cytotoxic activities. These compounds were also subjected to molecular docking studies to understand their interaction with cancer-related proteins (Vallri et al., 2020).

Neurological and Psychiatric Research

In the field of neurological and psychiatric research, fluorine-substituted benzamide derivatives, closely related to this compound, have been explored. For example, some studies have investigated the synthesis of fluorine-substituted benzamides as potential radioligands for imaging dopamine D-2 receptors or for exploring serotonin receptor densities in Alzheimer's disease patients using PET (Fukumura et al., 1990), (Kepe et al., 2006).

Antibacterial and Antifungal Research

Compounds related to this compound have been evaluated for their antibacterial and antifungal activities. For example, fluoro and trifluoromethyl derivatives of benzamides were found to exhibit significant activity against fungi and Gram-positive microorganisms (Carmellino et al., 1994).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of CK-666 is the Arp2/3 complex , a seven-subunit protein complex that plays a crucial role in the regulation of the actin cytoskeleton . The Arp2/3 complex is involved in the formation of branched actin networks, contributing to cellular processes such as cell motility and vesicle trafficking .

Mode of Action

CK-666 operates by binding to the Arp2/3 complex, stabilizing its inactive state, and preventing its transition into an active conformation . This action inhibits actin assembly mediated by the Arp2/3 complex .

Biochemical Pathways

The inhibition of the Arp2/3 complex by CK-666 affects the actin polymerization process . Actin polymerization is a critical process in the formation of the actin cytoskeleton, which is essential for various cellular functions, including cell shape maintenance, cell movement, and intracellular transport .

Result of Action

By inhibiting the Arp2/3 complex and thus actin polymerization, CK-666 can impact various cellular processes that rely on the actin cytoskeleton. This includes changes in cell shape, motility, and intracellular transport . The specific effects would likely depend on the cell type and context.

Propriétés

IUPAC Name |

2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O/c1-12-13(14-6-3-5-9-17(14)21-12)10-11-20-18(22)15-7-2-4-8-16(15)19/h2-9,21H,10-11H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXRKUKRXVWJFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343330 | |

| Record name | 2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

442633-00-3 | |

| Record name | 2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 442633-00-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

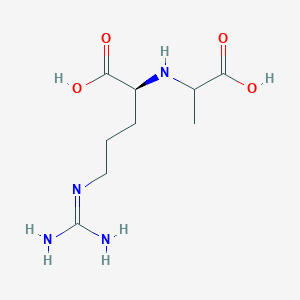

A: CK-666 (2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide) is a small molecule inhibitor that specifically targets the Actin-related protein 2 and 3 (Arp2/3) complex. [] It binds to a cleft between the Arp2 and Arp3 subunits, stabilizing the inactive conformation of the complex and preventing it from adopting the active conformation required for actin filament branching. [, , ] This inhibition of Arp2/3 activation disrupts branched actin network formation, impacting various cellular processes like cell migration, lamellipodia formation, and endocytosis. [, , , , , ]

A:

Molecular Formula: C18H17FN2O* Molecular Weight: 296.34 g/mol* Spectroscopic data:* While the provided abstracts don't delve into detailed spectroscopic data, the structure of CK-666 bound to the Arp2/3 complex has been elucidated through X-ray crystallography. [] This structural information is critical for understanding the binding mode of CK-666 and guiding the development of more potent and selective inhibitors.

A: Studies exploring CK-666 analogs have shed light on the structure-activity relationship. Researchers have synthesized and screened a series of CK-666 analogs, identifying compounds with improved in vivo potency compared to CK-666. [] For instance, compounds like 59 (N-{2-[5-(Benzyloxy)-2-methyl-1H-indol-3-yl] ethyl}-3-bromobenzamide) and 69 (2,4-Dichloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl) ethyl]-5-[(dimethylamino) sulfonyl] benzamide) showed enhanced efficacy in various assays. [] These findings highlight the possibility of modulating the activity, potency, and selectivity of Arp2/3 inhibitors through structural modifications.

A: While CK-666 is a widely used tool for studying Arp2/3 function, it's essential to consider its limitations. Some studies have reported that certain CK-666 analogs with higher in vivo potency displayed slightly reduced efficacy in vitro compared to CK-666 in the traditional pyrene-actin assay. [] This discrepancy highlights the importance of employing diverse assays to fully characterize inhibitor efficacy. Moreover, research has shown that the efficacy of CK-666 can vary depending on the cell type and the specific Arp2/3 complex isoform being targeted. For instance, CK-666 effectively inhibited ArpC1A-containing complexes but showed limited efficacy against ArpC1B-containing complexes. [] This isoform selectivity emphasizes the need to consider the expression profiles of Arp2/3 complex isoforms in different cellular contexts.

ANone: CK-666's inhibition of the Arp2/3 complex has been shown to influence a variety of cellular processes, including:

- Cell migration: CK-666 effectively blocks lamellipodial protrusions, which are essential for cell migration. [, , ] This inhibition of cell migration has been observed in various cell types, including B16-F1 melanoma cells. []

- Endocytosis: By disrupting actin polymerization, CK-666 interferes with the formation of endocytic vesicles, thereby affecting endocytosis. [] This has implications for processes like receptor internalization and nutrient uptake.

- Fear memory formation: Research suggests that Arp2/3 activity is crucial for long-term fear memory formation in the lateral amygdala. Inhibition of Arp2/3 by CK-666 during fear conditioning impaired long-term fear memory, highlighting the role of actin dynamics in memory consolidation. []

- Adipocyte maturation: Studies indicate that simulated microgravity, which promotes cortical actin formation, enhances adipocyte maturation. [] Inhibition of Arp2/3 with CK-666 limited glucose uptake in these cells, suggesting that Arp2/3-mediated actin remodeling plays a role in adipocyte function and glucose metabolism. []

ANone: Given the role of the Arp2/3 complex in processes like cell migration and invasion, inhibiting this complex holds promise for developing therapies for:

- Cancer: The aberrant activity of the Arp2/3 complex has been linked to cancer cell metastasis. [, ] Therefore, inhibiting Arp2/3 with compounds like CK-666 could potentially limit cancer cell dissemination.

- Infectious diseases: Some bacterial pathogens exploit the host cell's Arp2/3 complex for their intracellular movement. [] Disrupting this interaction with Arp2/3 inhibitors could hinder pathogen spread and infection.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

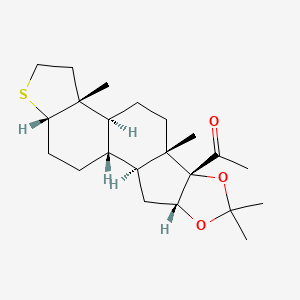

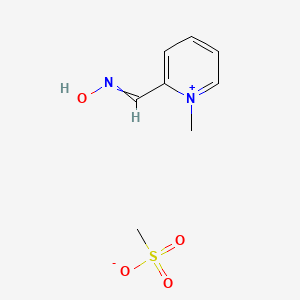

![[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(4-aminobutylamino)acetate](/img/structure/B1222610.png)